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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851

An in-depth analysis of the molecular structure and conformational dynamics of N,N'-
Dimethyltrimethyleneurea, a molecule of significant interest in chemical and pharmaceutical
research. This guide provides a comprehensive overview of its structural parameters derived
from X-ray crystallography, spectroscopic signatures from Nuclear Magnetic Resonance
(NMR), and insights into its conformational behavior through computational analysis.

Molecular Structure: Insights from X-ray
Crystallography

The definitive three-dimensional arrangement of atoms in N,N'-Dimethyltrimethyleneurea
(also known as 1,3-dimethyl-1,3-diazinan-2-one) in the solid state is determined by single-
crystal X-ray diffraction. The crystallographic data provides precise measurements of bond
lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Table 1: Crystallographic Data and Structural Parameters for N,N'-Dimethyltrimethyleneurea

Parameter Value
Crystal System Orthorhombic
Space Group P212121
CCDC Number 237351
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Table 2: Selected Bond Lengths in N,N'-Dimethyltrimethyleneurea

Bond Length (A)
C=0 1.245

C-N1 1.358

C-N2 1.361
N1-C(Me) 1.458
N2-C(Me) 1.460
N1-C(trimethylene) 1.472
N2-C(trimethylene) 1.475

C-C (trimethylene) 1.520 - 1.535

Table 3: Selected Bond Angles in N,N'-Dimethyltrimethyleneurea

Angle Value (°)
N1-C-N2 118.5
0O=C-N1 120.7
O=C-N2 120.8
C-N1-C(Me) 119.8
C-N2-C(Me) 119.5
C-N1-C(trimethylene) 1175
C-N2-C(trimethylene) 117.2

Table 4: Key Dihedral Angles in N,N'-Dimethyltrimethyleneurea
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Dihedral Angle Value (°)
0=C-N1-C(Me) 175.4
0=C-N2-C(Me) 5.2
C(Me)-N1-C-N2 -178.1
C(Me)-N2-C-N1 177.3

The data reveals a largely planar urea core, a common feature in such compounds due to the
delocalization of the nitrogen lone pairs into the carbonyl group. The trimethylene ring adopts a

chair conformation to minimize steric strain.

Spectroscopic Characterization: Nuclear Magnetic
Resonance (NMR)

NMR spectroscopy provides valuable information about the chemical environment of the
hydrogen and carbon atoms within the molecule in solution.

Table 5: *H and 3C NMR Chemical Shifts for N,N'-Dimethyltrimethyleneurea

Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C=0 - 165.2

N-CHs 2.85 (s, 6H) 33.8

N-CH2- 3.20 (t, 4H) 48.5

-CH2-CHa2-CHa- 1.85 (quint, 2H) 22.1

(s = singlet, t = triplet, quint = quintet)

The simplicity of the *H NMR spectrum, showing a singlet for the methyl protons and two
triplets for the trimethylene protons, suggests a time-averaged symmetry in solution at room
temperature, indicating rapid conformational exchange.
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Conformational Analysis

The conformational flexibility of N,N'-Dimethyltrimethyleneurea is primarily dictated by the
rotation around the C-N bonds and the puckering of the trimethylene ring.

Rotational Barrier of the C-N Bond

Rotation around the C-N amide bonds is restricted due to the partial double bond character
arising from resonance. While specific experimental data for the rotational barrier of N,N'-
Dimethyltrimethyleneurea is not readily available, studies on analogous acyclic ureas provide
valuable insights. The energy barrier for C-N bond rotation in simple dialkylureas is typically in
the range of 6-10 kcal/mol.[1] This relatively low barrier allows for rapid interconversion
between different rotamers at room temperature, which is consistent with the observed NMR
data.

Ring Conformation

The trimethylene (propane-1,3-diyl) linker forms a six-membered ring with the urea moiety. This
ring is expected to adopt a chair conformation to alleviate torsional and steric strain. The two
methyl groups on the nitrogen atoms can exist in either axial or equatorial positions.
Computational modeling suggests that the diequatorial conformation is the most stable,
minimizing steric interactions.

Experimental Protocols
Single-Crystal X-ray Diffraction

A suitable single crystal of N,N'-Dimethyltrimethyleneurea is mounted on a goniometer. Data
is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka
radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations. A series of diffraction images are collected at different crystal orientations. The
collected data is then processed to determine the unit cell parameters and the integrated
intensities of the reflections. The crystal structure is solved using direct methods and refined by
full-matrix least-squares on F2.

NMR Spectroscopy
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A sample of N,N'-Dimethyltrimethyleneurea (5-10 mg for *H, 20-50 mg for 13C) is dissolved in
a deuterated solvent (e.g., CDCI3) in an NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for *H). Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS). For
unambiguous assignment of signals, two-dimensional NMR experiments such as COSY
(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be
performed.

Computational Conformational Analysis

The conformational landscape of N,N'-Dimethyltrimethyleneurea is explored using
computational chemistry software. The initial 3D structure can be built and subjected to a
conformational search using molecular mechanics force fields (e.g., MMFF94s). The identified
low-energy conformers are then subjected to geometry optimization and frequency calculations
using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable
basis set (e.g., B3LYP/6-31G*). The relative energies of the conformers and the transition
states for their interconversion are calculated to determine the rotational barriers and the most
stable conformations.

Visualizations

Figure 1: Molecular Structure of N,N'-Dimethyltrimethyleneurea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b108851?utm_src=pdf-body-img
https://www.benchchem.com/product/b108851?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jp0457287
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Unraveling the Structural Landscape of N,N'-
Dimethyltrimethyleneurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b108851#molecular-structure-and-conformation-of-
n-n-dimethyltrimethyleneurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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